Product packaging for Closantel Sodium Salt(Cat. No.:CAS No. 61438-64-0)

Closantel Sodium Salt

カタログ番号: B001025
CAS番号: 61438-64-0
分子量: 685.1 g/mol
InChIキー: WPBMSXLNISJEPE-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Closantel Sodium is a halogenated salicylanilide compound widely utilized in veterinary parasitology research due to its potent, broad-spectrum antiparasitic activity . As a highly effective anthelmintic, it is primarily active against trematodes (flukes), nematodes, and larval stages of certain arthropods, with particular efficacy against hematophagous parasites such as liver flukes ( Fasciola spp.) and the barber's pole worm ( Haemonchus spp.) . Its high and sustained plasma levels, driven by strong binding to plasma proteins (>99%), make it an invaluable compound for studying long-acting antiparasitic interventions and resistance management in livestock . Mechanism of Action: Closantel Sodium's primary molecular mode of action involves the uncoupling of oxidative phosphorylation in parasite mitochondria . This disruption suppresses the activity of key enzymes like succinate dehydrogenase and fumarate reductase, impairing energy (ATP) production and leading to parasite paralysis and death . Recent research also indicates it inhibits chitinase in Onchocerca volvulus , interrupting larval development and molting, which opens additional avenues for investigation into novel antiparasitic strategies . Research Applications: This reagent is essential for in vitro and in vivo studies focused on controlling mature and immature stages of gastrointestinal roundworms, lungworms, and flukes in ruminants . It is also a critical tool in agricultural sciences for investigating integrated pest management (IPM) strategies and combating antiparasitic resistance through compound rotation . ⚠️ Important Notice: This product is intended For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic applications. Closantel is contraindicated in humans and can cause severe, irreversible visual loss even at low doses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H13Cl2I2N2NaO2 B001025 Closantel Sodium Salt CAS No. 61438-64-0

特性

CAS番号

61438-64-0

分子式

C22H13Cl2I2N2NaO2

分子量

685.1 g/mol

IUPAC名

sodium [5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-(2-hydroxy-3,5-diiodobenzoyl)azanide

InChI

InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17H,1H3,(H2,28,29,30);/q;+1/p-1

InChIキー

WPBMSXLNISJEPE-UHFFFAOYSA-M

正規SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+]

他のCAS番号

61438-64-0

ピクトグラム

Acute Toxic; Irritant

同義語

NA

製品の起源

United States

Molecular and Biochemical Mechanisms of Action of Closantel Sodium

Identification and Characterization of Primary Molecular Targets

Closantel (B1026) sodium exerts its antiparasitic effects by targeting several critical biological processes within susceptible organisms. A principal mechanism involves its role as an uncoupler of mitochondrial oxidative phosphorylation , thereby directly impacting the parasite's energy production. This uncoupling activity is central to its anthelmintic effect, leading to a rapid decline in cellular energy status and eventual parasite death .

Beyond oxidative phosphorylation, closantel sodium has been identified as a potent inhibitor of specific enzymes crucial for parasitic survival and development. These include succinate (B1194679) dehydrogenase and fumarate (B1241708) reductase, both integral enzymes in the parasite's energy metabolism pathways . Furthermore, closantel has been confirmed as a potent and specific inhibitor of chitinase (B1577495), particularly Onchocerca volvulus chitinase 1 (OvCHT1) . This inhibition is significant in parasitic nematodes like O. volvulus, where chitinase plays a vital role in larval molting, and its disruption interrupts their development to adult worms . Closantel sodium has also shown inhibitory activity against human Taspase1 in a non-covalent fashion, interfering with its dimerization and/or intrinsic serine protease function with an IC50 ranging between 1.6 and 3.9 µM. Additionally, it has been reported to inhibit adenine (B156593) nucleotide translocase (ANT).

Table 1: Primary Molecular Targets and Inhibitory Effects of Closantel Sodium

TargetEffect / MechanismSpecificity / IC50 / Ki (if available)Citation
Oxidative PhosphorylationUncouplingSelective uncoupler in Fasciola hepatica mitochondria
Succinate DehydrogenaseInhibitionSuppression of activity
Fumarate ReductaseInhibitionSuppression of activity
Onchocerca volvulus Chitinase 1 (OvCHT1)Potent and specific inhibitionIC50: 1.6 µM; Ki: 468 nM
Human Taspase1Non-covalent inhibition (interferes with dimerization/protease function)IC50: 1.6 - 3.9 µM
Adenine Nucleotide Translocase (ANT)InhibitionVaried potency, generally weaker than other inhibitors in some assays

Elucidation of Closantel Sodium's Impact on Cellular Energy Metabolism

The critical impact of closantel sodium on cellular energy metabolism primarily manifests through its interference with ATP production pathways within parasitic cells.

Inhibition of Oxidative Phosphorylation PathwaysClosantel sodium is a well-established uncoupler of mitochondrial oxidative phosphorylationwikipedia.orgfishersci.beamdb.onlineguidetopharmacology.org. This means it dissipates the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. By acting as a proton ionophore, closantel disrupts the electrochemical potential that drives the ATP synthase enzyme. This disruption effectively bypasses the normal electron transport chain, leading to the uncoupling of electron flow from ATP generation.

Interaction with Ion Channels and Transport Systems

Closantel sodium's mechanism of action extends to disturbing liquid and ion transport mechanisms within parasitic membranes . While the exact details are not fully elucidated, it acts as a proton ionophore. Protonophores are compounds that increase the permeability of membranes to protons, thereby collapsing proton gradients necessary for various cellular functions, including ATP synthesis.

Additionally, some studies suggest that closantel may interact with the Na+/H+ antiporter. This interaction, if confirmed, could further disrupt ion homeostasis, as sodium-hydrogen antiporters are crucial for regulating intracellular pH and sodium levels, which in turn affect cell volume and other physiological processes. The general principle of ion channel-transporter interactions highlights how compounds can affect cellular physiology by altering ion gradients and transport systems.

Effects on Enzymatic Activities and Protein Functions

Beyond its uncoupling effects, closantel sodium directly influences the activity of several enzymes and the function of critical proteins.

Protein Function Modulation:

Kinase Inhibition: Closantel has been shown to inhibit certain kinases, including B-Raf V600E (a serine/threonine kinase), SPAK (Ste20/SPS1-related proline-alanine-rich kinase), and OSR1 (oxidative stress-responsive 1 kinase). These kinases are involved in various cellular signaling pathways, and their inhibition by closantel could contribute to its broader biological effects, including anti-angiogenic properties.

General Protein Effects: While not extensively detailed for closantel, the general principle that monovalent cations (like sodium, present in closantel sodium) can inhibit or affect enzymatic activities and protein immunoreactivities has been demonstrated in other contexts.

Cellular and Subcellular Alterations Induced by Closantel Sodium

The molecular and biochemical actions of closantel sodium culminate in significant cellular and subcellular alterations within target organisms.

Antiangiogenic and Anticancer Effects: Beyond its antiparasitic role, closantel has demonstrated antiangiogenic and anticancer properties in various models. It has been shown to inhibit intersegmental vessel (ISV) angiogenesis in zebrafish with an IC50 of 1.69 µM and subintestinal vessel (SIV) angiogenesis with an IC50 of 1.45 µM. Furthermore, it has suppressed cancer growth in zebrafish xenotransplanted with human lymphoma, cervical cancer, pancreatic cancer, and liver cancer cells in a dose-dependent manner. The mechanisms underlying these effects are still being investigated but may involve its impact on kinases like B-Raf, SPAK, and OSR1.

Parasite Development Disruption: The inhibition of chitinase in filarial nematodes like Onchocerca volvulus directly impacts their developmental cycle, specifically interrupting the L3 to L4 larval molt . This halts the parasite's life cycle at a critical stage, preventing maturation into adult worms.

Table 2: Cellular and Subcellular Effects of Closantel Sodium

EffectObserved Outcome / MechanismRelevant Organism / ModelCitation
Mitochondrial DysfunctionDecreased mitochondrial membrane potential, reduced oxygen consumption rate, leading to ATP depletion.Parasitic cells, human cells
Inhibition of Larval MoltingInterrupts development from L3 to L4 larval stagesOnchocerca volvulus
Antiangiogenic ActivityInhibition of intersegmental and subintestinal vessel formationZebrafish
Anticancer ActivitySuppression of tumor growth in xenotransplanted modelsZebrafish with human cancer cells

Pharmacokinetic Investigations of Closantel Sodium in Research Models

Absorption Dynamics and Bioavailability in Model Organisms

The absorption of closantel (B1026) sodium has been studied in several animal models, revealing variations in its dynamics and bioavailability based on the route of administration and species. In sheep, closantel sodium is well absorbed following both oral and parenteral (subcutaneous or intramuscular) administration. However, oral bioavailability typically appears to be approximately 50% lower compared to parenteral routes . After oral administration of 10 mg/kg body weight in sheep, peak plasma concentrations ranging from 48 to 62 µg/ml were observed, while an intramuscular dose of 5 mg/kg body weight led to peak plasma concentrations of 51 to 68 µg/ml . Peak plasma concentrations, regardless of the route (oral or intramuscular), generally occurred between 8 to 24 hours post-administration in sheep . The incomplete oral absorption in ruminants is partly attributed to strong association with particulate digesta and the compound being largely ionized at the intestinal absorption site .

In cattle, closantel sodium is also well absorbed following both enteral and parenteral routes. Peak plasma levels, typically between 45 and 55 micrograms/mL, were observed from 8 to 48 hours after oral (10 mg/kg) or parenteral (5 mg/kg) administration . Oral administration of 10 mg/kg to Friesian heifers and steers resulted in average peak concentrations of total radioactivity in blood and plasma of 26.8 and 35.7 µg-eq/ml, respectively, occurring at 48 hours .

Studies in goats indicated that intraruminal administration of closantel at 7.5 mg/kg resulted in slower absorption compared to sheep, although the maximum plasma concentration (Cmax) achieved was similar across both species. The time to reach Cmax (Tmax) in adult goats after intraruminal dosing was approximately 2.6 days, and this was not significantly influenced by the dose rate . In rats, a single oral dose of 20 mg/kg led to maximum serum concentrations (Cmax) of 73.1 ± 10.3 µg/ml, occurring at 1 day post-administration .

Table 1: Absorption Parameters of Closantel Sodium in Research Models

SpeciesRoute of AdministrationDose (mg/kg b.w.)Peak Plasma Concentration (Cmax)Time to Cmax (Tmax)Bioavailability (Relative to Parenteral)Key FindingsSource
SheepOral1048-62 µg/mL8-24 hours~50% lowerIncomplete absorption due to digesta binding/ionization
SheepIntramuscular551-68 µg/mL8-24 hours100% (reference)Parenteral route yields higher systemic availability
CattleOral/Parenteral10 (oral), 5 (parenteral)45-55 µg/mL8-48 hours-Well absorbed, similar peak levels for both routes
CattleOral1026.8 µg-eq/mL (blood), 35.7 µg-eq/mL (plasma)48 hours-Total radioactivity peak concentrations in blood/plasma
GoatsIntraruminal3.75, 7.5, 15Increases with dose2.6 days-Slower absorption than sheep, but similar Cmax
RatsOral2073.1 ± 10.3 µg/mL1 day-Maximum serum concentrations after oral dosing

Distribution Profiles in Biological Tissues and Fluids

A defining characteristic of closantel sodium's pharmacokinetic behavior is its extensive binding to plasma proteins. In all species investigated, including sheep, cattle, goats, and rats, closantel is reported to be highly bound (typically >99% or >99.9%) to plasma proteins, primarily albumin . This robust protein binding plays a crucial role in prolonging the drug's presence in the systemic circulation while simultaneously limiting its distribution into various biological tissues .

Consequently, tissue concentrations of closantel are generally very low, often reported to be significantly lower than corresponding plasma levels. For instance, in sheep, tissue concentrations were found to be 7 to 21 times lower than plasma concentrations . Studies in sheep using 14C-closantel indicated that residual radioactivity in most tissues, excluding the liver, was almost entirely attributable to the unmetabolized parent compound . The liver, however, contained a higher proportion of the total residue as parent closantel, ranging from 60-70% . In cattle, the highest concentrations of closantel were detected in the liver, kidney, and adipose tissue . Across both sheep and cattle, residual tissue concentrations were observed to decline in parallel with plasma concentrations, suggesting that plasma kinetics reliably reflect the depletion of the drug from tissues .

Closantel also penetrates into milk, albeit in small amounts . In dairy cows, approximately 1% of the administered dose was excreted unchanged into the milk daily . Notably, closantel concentrations in milk were reported to be nearly 45 times lower than the corresponding plasma levels in cows, indicating a significant plasma-to-milk barrier for the drug . In a study in goats, no closantel was detected in the milk of treated animals or in the plasma of their suckling kids .

Biotransformation Pathways and Metabolite Identification

Closantel sodium is characterized by very limited metabolism in research animals. Studies in sheep, cattle, and rats consistently show that the majority of the administered dose circulates as the unmetabolized drug . Plasma radioactivity analyses often reveal that almost all detectable radioactivity is due to unchanged closantel, with metabolites accounting for less than 2% of the plasma radioactivity in sheep .

Phase I Metabolic Reactions

The primary metabolic pathway identified for closantel is reductive deiodination . This process leads to the formation of monoiodoclosantel isomers. Specifically, 3-monoiodoclosantel and 5-monoiodoclosantel have been identified as the main metabolites, with the 3-monoiodoclosantel isomer generally being present in greater quantities . While complete deiodination is theoretically possible, no evidence of fully deiodinated closantel has been observed in studies . Amide hydrolysis represents another potential Phase I biotransformation pathway; however, metabolites that would arise from such a reaction (e.g., 3,5-diiodosalicylic acid) have not been identified. This absence might be due to steric hindrance around the amide bonds, which could prevent enzymatic hydrolysis .

Phase II Conjugation Pathways

Research indicates a minimal role for Phase II conjugation pathways in the biotransformation of closantel sodium. Studies conducted in rats, for instance, did not detect the presence of sulfate (B86663) or glucuronide conjugates . This suggests that common Phase II reactions, such as glucuronidation and sulfation, are not significant routes of metabolism for closantel in these model organisms.

Elimination Kinetics and Excretion Routes

The elimination of closantel sodium is characterized by prolonged kinetics, primarily due to its high plasma protein binding. The elimination half-life (t½) varies significantly across species.

Table 2: Elimination Kinetics of Closantel Sodium in Research Models

SpeciesRoute of AdministrationDose (mg/kg b.w.)Elimination Half-life (t½)Key FindingsSource
SheepOral1026.7 daysLongest half-life observed for oral administration
SheepIntramuscular522.7 daysLong half-life contributing to sustained action
Sheep--14-23 daysGeneral range reported across various studies
CattleOral1011 daysShorter than sheep, but still prolonged
Cattle--3-4 weeksGeneral range reported for plasma half-life in cattle
GoatsIntraruminal3.75, 7.5, 154.7 days (or 4 days)Significantly shorter compared to sheep, leading to lower AUC
RatsOral202.8 daysComparatively much shorter half-life

Excretion of closantel sodium predominantly occurs via the faecal route across various research models, with minimal amounts eliminated in urine. In sheep, approximately 80% to 90% of the administered dose is excreted in the faeces within 8 weeks, with over 90% of this faecal radioactivity attributed to the unchanged parent compound . Urinary excretion in sheep is remarkably low, accounting for only about 0.5% of the dose .

Similarly, in rats, faecal excretion accounts for 88.4% of the dose within 10 days, with about half of the dose excreted within the first 2 days, while only 0.4% is recovered in the urine . In cattle, approximately 90% of the dose is excreted in the faeces within 42 days, with less than 0.25% found in the urine . In dairy cows, about 1% of the unchanged dose is excreted into the milk per day . This suggests that biliary excretion followed by faecal elimination is the major clearance pathway for closantel sodium.

Comparative Pharmacokinetic Analyses across Research Species

Comparative pharmacokinetic studies reveal both commonalities and significant differences in the disposition of closantel sodium across various research species.

A consistent feature across all investigated species (sheep, cattle, goats, and rats) is the exceptionally high degree of plasma protein binding (typically >99%), predominantly to albumin . This high binding is a primary determinant of the prolonged plasma levels and restricted tissue distribution observed for closantel sodium in these animals .

Regarding metabolism, closantel is consistently reported as being poorly metabolized across species like rats, sheep, and cattle . The metabolic pattern, primarily involving reductive deiodination to monoiodoclosantel isomers, appears similar in rats and sheep . The limited extent of biotransformation contributes to the prolonged presence of the parent drug in the system.

However, significant inter-species differences exist in elimination kinetics, particularly in the plasma half-life. Sheep consistently exhibit a substantially longer half-life (ranging from 14 to 26.7 days) compared to goats (4 to 4.7 days) and rats (2.8 days) . This faster elimination in goats, for example, results in an almost threefold reduction in the area under the plasma concentration-time curve (AUC) compared to sheep, which could have implications for the sustained action of the drug in different species .

The primary route of excretion remains largely consistent across sheep, cattle, and rats, with faecal elimination being the dominant pathway and minimal amounts excreted via urine . These comparative analyses underscore the importance of species-specific pharmacokinetic evaluations to fully understand the disposition and optimize the use of closantel sodium in different animal models.

Pharmacodynamic Research of Closantel Sodium at the Molecular Level

In Vitro Anthelmintic Activity Mechanisms against Target Pathogens

Closantel (B1026) sodium exerts its anthelmintic effects through multiple molecular mechanisms. The primary and long-recognized mechanism involves the uncoupling of mitochondrial oxidative phosphorylation in parasitic helminths . This action leads to a significant inhibition of adenosine (B11128) triphosphate (ATP) synthesis, depriving the parasite of essential energy . Specifically, this uncoupling is believed to occur via the suppression of key enzymes involved in the electron transport chain, such as succinate (B1194679) dehydrogenase and fumarate (B1241708) reductase .

More recently, research has identified an additional, potent, and highly specific mechanism of action for Closantel sodium: the inhibition of filarial chitinases . Notably, it acts as a potent inhibitor of Onchocerca volvulus chitinase (B1577495) (OvCHT1) in vitro . Chitinases are crucial enzymes for the molting process of larval stages in many parasites, and their inhibition by Closantel sodium disrupts the normal development of larvae to adult worms, as observed with O. volvulus infective L3 stage larvae . This discovery highlights a novel target pathway for Closantel sodium's antiparasitic efficacy.

Concentration-Dependent Molecular and Cellular Responses

The pharmacodynamic effects of Closantel sodium are often observed in a concentration-dependent manner across various biological targets. For instance, Closantel sodium exhibits potent inhibition of O. volvulus L3 to L4 larval molting in vitro, with a concentration of 100 µM leading to nearly complete inhibition (97.6% inhibition) . This effect, while significant, may not always show a direct dose-dependent response across the entire concentration range, potentially due to bioavailability or tissue penetration issues in complex biological systems .

Beyond its anthelmintic properties, Closantel sodium has been found to inhibit Ste20-related proline/alanine-rich kinase (SPAK) activity in a concentration-dependent manner, demonstrating an IC₅₀ value of 0.77 µM . This inhibitory effect on SPAK is largely insensitive to varying ATP concentrations, indicating a non-competitive or allosteric mode of inhibition relative to ATP . Furthermore, Closantel sodium acts as an inhibitor of Taspase1, a human threonine aspartase, with IC₅₀ values of 1.6 μM for cell-free system (cfs)-Taspase1 and 3.9 μM for E. coli-produced Taspase1 . This inhibition was validated to be dose-dependent via orthogonal assays .

In terms of antibacterial activity, Closantel sodium has demonstrated concentration-dependent inhibition against drug-resistant strains, including Staphylococcus aureus (including MRSA) and Enterococcus faecium, with Minimum Inhibitory Concentrations (MICs) typically ranging from 1 to 2 µg/mL . Moreover, it has shown the ability to clear host cell infections by Ehrlichia chaffeensis or Anaplasma phagocytophilum in a dose-dependent fashion, by inhibiting the autokinase activities of their sensor kinases . At a concentration of 50 µg/mL, Closantel sodium can induce an initial burst of contractions in tissue vessels, increasing both the amplitude and frequency of muscle tone .

Table 1: Concentration-Dependent Molecular and Cellular Responses to Closantel Sodium

Target/ActivityObserved ResponseRelevant Concentration/Value (IC₅₀/MIC)Reference
O. volvulus L3 to L4 Larval Molting97.6% inhibition100 µM
SPAK activityInhibition0.77 µM (IC₅₀)
cfs-Taspase1Inhibition1.6 µM (IC₅₀)
E. coli-Taspase1Inhibition3.9 µM (IC₅₀)
Drug-resistant S. aureusInhibition1-2 µg/mL (MIC)
Drug-resistant E. faeciumInhibition1 µg/mL (MIC)
E. chaffeensis / A. phagocytophilumClearance of infection, inhibition of sensor kinasesDose-dependent
Tissue vessel contractionIncreased amplitude and frequency50 µg/mL

Binding Kinetics and Affinity to Target Macromolecules

The efficacy of Closantel sodium is underpinned by its specific binding characteristics and affinity for its molecular targets. As a potent inhibitor of Onchocerca volvulus chitinase (OvCHT1), Closantel sodium exhibits a dissociation constant (Kᵢ) of 468 nM and an IC₅₀ of 1.6 µM against OvCHT1, indicative of a strong binding affinity to this enzyme . Its inhibitory action on Taspase1 suggests direct interaction with the enzyme, although it does not form covalent bonds with either Taspase1 or its substrate . The IC₅₀ values for Taspase1 inhibition (1.6 μM for cfs-Taspase1 and 3.9 μM for E. coli-Taspase1) further support its binding affinity to this target .

Additionally, Closantel sodium has been shown to bind directly to SPAK. Kinetic studies have revealed that its binding to SPAK is characterized by relatively fast association and dissociation rates, when compared to other inhibitors of the same kinase . While the precise binding kinetics (kₒn, kₒff) for its uncoupling effect on oxidative phosphorylation are not explicitly detailed in the provided literature snippets for Closantel sodium itself, salicylanilides generally interact with mitochondrial components to exert this effect .

Table 2: Binding Affinity of Closantel Sodium to Key Macromolecules

Target MacromoleculeBinding Parameter ValueType of Binding ParameterReference
Onchocerca volvulus Chitinase (OvCHT1)468 nMKᵢ (Inhibition Constant)
Onchocerca volvulus Chitinase (OvCHT1)1.6 µMIC₅₀ (Inhibitory Concentration)
Taspase1 (cfs-Taspase1)1.6 µMIC₅₀ (Inhibitory Concentration)
Taspase1 (E. coli-Taspase1)3.9 µMIC₅₀ (Inhibitory Concentration)
SPAKDirect binding, relatively fast kineticsKinetic observation

Structure-Activity Relationship (SAR) in Pharmacodynamic Contexts

The structure-activity relationship (SAR) of Closantel sodium, as part of the halogenated salicylanilide (B1680751) class, is crucial to understanding its pharmacodynamic properties. For fasciolicidal activity, salicylanilides require specific structural features: electron-withdrawing substituents on both the salicylic (B10762653) acid ring and the anilide ring, in conjunction with a lipophilic group, such as a tert-butyl group, at the 3-position . The incorporation of an aryl chain into the aniline (B41778) moiety of the anilide, a feature present in Closantel, has been shown to improve fasciolicidal activity . The 3,5-diiodosalicyl-oyol is recognized as the active pharmacophore within these compounds .

Regarding its chitinase inhibition, retro-fragment-based studies have been employed to elucidate the important molecular features within the Closantel structure that contribute to its potent and specific inhibition of filarial chitinases . These studies are fundamental in designing or modifying compounds with enhanced efficacy against this target. Furthermore, the structural similarities between Closantel and other known SPAK inhibitors, such as 1S-14279, suggest common structural motifs are responsible for their shared ATP-insensitive inhibitory mechanism against SPAK . Research on Closantel analogues further explores how structural modifications impact its activity against parasites like Onchocerca volvulus .

Molecular Mechanisms of Resistance to Closantel Sodium

Genetic Basis of Resistance Development in Parasite Populations

Anthelmintic resistance generally involves heritable changes, which can be genetic (mutations, deletions, amplifications) or epigenetic (changes in gene expression due to methylation) . However, specific genetic mechanisms directly driving closantel (B1026) resistance are less extensively characterized compared to other anthelmintic classes, such as benzimidazoles .

Gene Mutations and Polymorphisms Associated with Resistance

For closantel resistance, direct evidence of specific gene mutations or polymorphisms has been challenging to establish . While mutations in genes like beta-tubulin isotype 1 are well-documented for benzimidazole (B57391) resistance in Haemonchus contortus (e.g., at amino acid positions 167, 198, and 200) , similar definitive genetic markers for closantel resistance have not been widely identified . Early investigations into closantel-resistant Haemonchus isolates, specifically looking at P-glycoprotein (P-gp) genes, failed to detect polymorphisms that could explain reduced drug concentration in these resistant strains . This suggests that the genetic basis of closantel resistance may be complex and potentially involves multiple loci or different mechanisms than those observed for other drug classes .

Biochemical and Physiological Adaptations in Resistant Organisms

Biochemical and physiological adaptations play a significant role in closantel resistance, particularly in Haemonchus contortus. A key adaptation observed in resistant H. contortus is the reduced accumulation of the drug within the parasite . This decreased drug intake can be attributed to several factors: reduced feeding by the helminths, failure of the drug-albumin complex to dissociate in the parasite's gut, or an enhanced efflux of closantel from resistant worms . Studies comparing closantel-susceptible and -resistant H. contortus isolates have shown significantly lower isotope levels of radioactively labeled closantel in resistant adult worms following treatment in infected sheep . This suggests a physiological mechanism that limits the internal drug concentration rather than metabolic breakdown, as neither susceptible nor resistant strains appear to metabolize closantel significantly in vitro or in vivo . Additionally, closantel is known to disrupt mechanisms that maintain pH homeostasis in the parasite, and resistance might involve adaptations to counter this effect .

Cross-Resistance Patterns with Structurally Related Anthelmintics

Cross-resistance occurs when a parasite population that has developed resistance to one anthelmintic also exhibits resistance to other drugs, often those with similar chemical structures or modes of action . Closantel belongs to the salicylanilide (B1680751) class of anthelmintics . Within this class, there is clear evidence of cross-resistance between closantel and rafoxanide (B1680503) in both field and laboratory studies . This is expected given their similar chemical structures and shared mode of action as uncouplers of oxidative phosphorylation . However, despite oxyclozanide (B1678079) also being a salicylanilide, fluke isolates resistant to rafoxanide and closantel generally show no side resistance to oxyclozanide . This lack of cross-resistance with oxyclozanide is thought to be due to its different pharmacokinetics and its efficacy primarily against adult flukes .

The phenomenon of cross-resistance is a critical consideration in anthelmintic rotation strategies, as using chemically similar drugs interchangeably may accelerate the development of resistance to both .

Table 1: Cross-Resistance Patterns of Closantel with Related Anthelmintics

Anthelmintic ClassRelated CompoundCross-Resistance with ClosantelNotes
SalicylanilideRafoxanideYesSimilar chemical structure and mode of action
SalicylanilideOxyclozanideGenerally NoDifferent pharmacokinetics; primarily effective against adult flukes

Dynamics of Resistance Emergence and Spread in Laboratory Models

Laboratory models play a crucial role in studying the dynamics of anthelmintic resistance emergence and spread under controlled conditions. In vitro studies, such as the in vitro migration assay, have proven sensitive in detecting closantel resistance in Haemonchus contortus . These assays can classify isolates as resistant, or even identify emerging resistance, for instance, when approximately 25% or more resistant worms are present in a sample .

Laboratory selection pressure has demonstrated the potential for resistance to develop rapidly, even to newer anthelmintics . While specific long-term laboratory studies detailing the step-by-step evolution of closantel resistance were not extensively found, the principles observed for other anthelmintics are broadly applicable. Maintaining susceptible parasites in "refugia" (not exposed to anthelmintics) is a key strategy in delaying resistance development, as it preserves susceptible genes within the parasite population . Laboratory models aid in understanding how factors like frequent usage of the same anthelmintic, sub-optimal doses, and continuous single-drug use contribute to the widespread development of resistance .

Table 2: Key Findings from Laboratory Resistance Studies for Closantel

Study TypeParasite SpeciesKey FindingCitation
In vitro migration assayHaemonchus contortusSensitive method for detecting closantel resistance; can identify emerging resistance (e.g., ≥25% resistant worms)
Drug distribution and metabolismHaemonchus contortusResistant worms show significantly lower closantel accumulation; no evidence of in vitro or in vivo metabolism in either strain
Cross-resistance experimentsFasciola hepaticaEvidence of cross-resistance between closantel and rafoxanide

Structure Activity Relationship Sar and Synthetic Analog Development of Closantel Sodium

Design and Synthesis of Closantel (B1026) Sodium Derivatives

Closantel sodium (PubChem CID: 23683671) is a halogenated salicylanilide (B1680751), which is chemically known as sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate . The synthesis of Closantel sodium typically involves a multi-step process. Early synthetic routes often utilized iron powder reduction for specific intermediates . However, improved synthetic methodologies have been developed to enhance efficiency and yield.

A common synthetic pathway for Closantel sodium involves the condensation of 3,5-diiodosalicylic acid with a substituted aniline (B41778) derivative, followed by iodination if not already present in the salicylic (B10762653) acid moiety, and subsequent salt formation with sodium hydroxide (B78521) . An example of a key intermediate in the synthesis is 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)-phenylacetonitrile . Recent advancements in synthetic processes have focused on more environmentally friendly and efficient methods. For instance, catalytic hydrogenolysis has been employed as an alternative to iron powder reduction, leading to higher yields (from 84% to 92% for a key intermediate) and simplified operation by avoiding iron sludge discharge . Additionally, "one-pot" reaction strategies have been developed for certain steps, increasing yields (e.g., from 81% to 94.3% for the synthesis of N-[5-chloro-4-[α-(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide) and making large-scale production more feasible .

Identification of Essential Pharmacophoric Elements for Activity

The pharmacophoric elements of Closantel are crucial for its biological activity. As a salicylanilide derivative, its core structure features a diiodinated salicylic acid moiety connected via an amide bond to a substituted aniline ring, which in turn is linked to a chlorinated phenyl ring through a cyanomethyl group .

Key structural features contributing to Closantel's activity include:

Diiodinated Salicylic Acid Moiety : The presence of iodine atoms at positions 3 and 5 of the salicylic acid ring, along with the phenolic hydroxyl group, is critical for its uncoupling activity and likely plays a role in target binding .

Substituted Aniline Ring : The chlorine atom at position 5 and the methyl group at position 2 of the aniline ring, alongside the cyanomethyl-chlorophenyl substituent at position 4, contribute to the molecule's lipophilicity and specific interactions within the target site .

Chlorophenyl-cyanomethyl Group : This lipophilic moiety is vital for the molecule's interaction with the hydrophobic regions of its targets.

Phenolic and Amide Protons : The presence of additional phenolic and amide protons in Closantel is hypothesized to be key for its dual mode of action, influencing both chitinase (B1577495) inhibition and mitochondrial uncoupling activities through hydrogen bonding .

Closantel is a chiral molecule, possessing a defined stereocenter . This chirality can influence its pharmacological profile, with different enantiomers potentially exhibiting varying degrees of activity or synergistic effects, as demonstrated in studies evaluating its antibacterial properties .

Impact of Chemical Modifications on Target Binding and Biological Activity

Modifications to the chemical structure of Closantel sodium can significantly alter its interaction with targets and, consequently, its biological activity. Research into Closantel analogs aims to elucidate these relationships and design compounds with improved properties.

One area of focus has been the impact of modifications on its dual mechanism of action, particularly concerning chitinase inhibition and protonophoric activity. Studies have explored simplified versions of Closantel using different scaffolds, such as a phenoxyphenyl scaffold, and the introduction of methyl substituents in place of key hydrogens . Such alterations can help to map out the structural features critical for individual or dual biochemical roles. For instance, the presence of specific hydrogen-bonding moieties (phenolic and amide protons) may be crucial for affecting the required acidic residues of the chitinase catalytic site .

Furthermore, the stereoselectivity of Closantel has been investigated, with studies showing that the enantiomers (R and S) can have different impacts on synergistic antibacterial effects when combined with other agents like colistin (B93849). For example, R-closantel has been observed to achieve higher intracellular concentrations and enhance the antimicrobial activity of combinations more effectively than S-closantel against certain Gram-negative bacteria . This highlights that even subtle stereochemical changes can lead to differential activity profiles and mechanistic variations.

Computational Chemistry Approaches in Closantel Sodium Design

Computational chemistry plays an increasingly vital role in understanding the mechanism of action of Closantel sodium and in the rational design of novel analogs. These in silico methods provide insights into molecular interactions and predict biological activities, thereby accelerating the drug discovery process.

Molecular Docking and Pharmacophore Modeling : Computational analyses, such as molecular docking, have been used to understand the binding mode of Closantel as an inhibitor of parasitic enzymes like Onchocerca volvulus chitinase (OvCHT1) . Pharmacophore models, which represent the essential steric and electronic features required for a molecule to interact with a specific target, are derived from known active compounds or target-ligand complexes. These models then guide virtual screening campaigns to identify new potential inhibitors with similar pharmacophoric characteristics .

Molecular Dynamics (MD) Simulations : MD simulations can provide dynamic insights into the interactions between Closantel or its analogs and their target proteins, offering a more comprehensive understanding of binding stability and conformational changes than static docking approaches.

Machine Learning and Deep Learning : Advanced computational techniques, including machine learning and deep learning, are being applied to accelerate the prediction and prioritization of novel anthelmintic candidates. By leveraging large datasets of known active and inactive compounds, these models can identify structural patterns associated with desired biological activities and filter vast chemical libraries to pinpoint promising compounds for synthesis and experimental validation . This approach can significantly reduce the time and resources required in traditional drug discovery pipelines.

Evaluation of Novel Analogs through In Vitro Bioassays

The evaluation of novel Closantel analogs relies heavily on a range of in vitro bioassays that assess their biological activity and potential cytotoxicity. These assays provide critical data for structure-activity relationship studies and for prioritizing compounds for further development.

Biological Activity Assays:

Anthelmintic Motility Assays : For nematode parasites, in vitro motility assays are commonly used to assess the efficacy of compounds. For example, novel anthelmintic candidates, including Closantel analogs, are evaluated for their inhibitory effects on the motility and development of Haemonchus contortus larvae and adults. Compounds are typically tested at various concentrations, and their impact on worm motility is quantified over time . This provides a direct measure of their antiparasitic potency.

Enzymatic Inhibition Assays : Given Closantel's dual mode of action, specific enzymatic assays are employed to measure its inhibitory activity against relevant targets. For instance, the inhibition of Onchocerca volvulus chitinase (OvCHT1) by Closantel sodium has been quantified with an IC₅₀ of 1.6 µM and a Kᵢ of 468 nM . Closantel sodium has also been shown to inhibit human Taspase1 in an in vitro HTRF CS2 cleavage assay, with IC₅₀ values ranging from 1.6 µM to 3.9 µM, depending on the enzyme preparation .

Cytotoxicity Assays:

Cell Viability Assays (e.g., MTT Assay) : To assess the selective toxicity of novel analogs, in vitro cytotoxicity assays are conducted using various mammalian cell lines. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a common method used to determine the effect of compounds on cell viability. Cell lines such as HepG2 (human hepatoma cells), HeLa, A549, and SK-N-SH cells are frequently employed . This helps in identifying compounds that are potent against parasites while exhibiting minimal toxicity to host cells. For example, some potent anthelmintic candidates identified through computational screening showed no cytotoxic effects on HepG2 cells at relevant concentrations (CC₅₀ values >40 µM) .

The integration of these in vitro bioassays with SAR analysis and computational chemistry allows for a systematic approach to developing Closantel sodium derivatives with optimized activity and safety profiles.

Advanced Analytical Methodologies for Closantel Sodium Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are indispensable for the quantitative determination of closantel (B1026) sodium in complex biological matrices due to their high separation efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of HPLC methods for closantel sodium involves optimizing parameters such as mobile phase composition, stationary phase, and detection wavelength to achieve efficient separation and accurate quantification. Several HPLC methods have been developed for closantel, often utilizing C18 analytical columns .

Common mobile phase compositions include acetonitrile (B52724):water mixtures, sometimes adjusted with phosphoric acid to a specific pH, or combinations involving ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) . For instance, one method used an acetonitrile:water (80:20 v/v) mobile phase, adjusted to pH 3.0 with diluted phosphoric acid, on a Waters C18 column (4.6 mm × 50 mm; 2.7 µm) with a flow rate of 1.5 mL/min and UV detection at 333 nm . Another reversed-phase HPLC method employed a Phenomenex ODS C-18 column (250 x 4.6 mm, 5 µm particle size) with a mobile phase of water (pH adjusted to 3) and acetonitrile in a 10:90 ratio, detected at 333 nm, showing linearity from 100-500 µg/mL . A separate isocratic RP-HPLC method for simultaneous quantification of closantel and albendazole (B1665689) used a C18 column at 30°C with an isocratic mobile phase of acetonitrile, distilled water, and methanol at a flow rate of 1.8 mL/min, with detection at 254 nm . This method showed linearity for closantel in the range of 50-150 µg/mL .

An HPLC method for closantel-Na in the presence of its alkaline degradation products utilized a C18 analytical column with an isocratic elution. The mobile phase comprised two mixtures (A and B) in a 30:70 v/v ratio; mobile phase A consisted of ammonium acetate buffer-acetonitrile-water (100:30:870, v/v/v), and mobile phase B had the same composition but with a ratio of 100:870:30 v/v/v . This method used Bromohexine-HCl as an internal standard and demonstrated linearity in the range of 0.5-10.0 µg/mL .

Table 1: Representative HPLC Method Parameters for Closantel Sodium Quantification

ParameterDescription / ValueSource
ColumnWaters C18 (4.6 mm × 50 mm; 2.7 µm) or Phenomenex ODS C-18 (250 x 4.6 mm, 5 µm)
Mobile Phase (Example 1)Acetonitrile:Water (80:20 v/v), pH 3.0 (diluted phosphoric acid)
Mobile Phase (Example 2)Water (pH 3):Acetonitrile (10:90)
Flow Rate (Example 1)1.5 mL/min
Flow Rate (Example 2)1.2 mL/min
Detection Wavelength333 nm (UV) or 254 nm (UV)
Linearity Range (Ex. 1)250.0–1,000.0 µg/mL
Linearity Range (Ex. 2)100-500 µg/mL
Linearity Range (Ex. 3)50-150 µg/mL
Linearity Range (Ex. 4)0.5-10.0 µg/mL (with internal standard)
Correlation Coefficient≥ 0.999 (Example 1)
Correlation Coefficient0.99929 (Example 1)
Correlation Coefficient0.997 (Example 5, 10-3000 µg L⁻¹)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a highly sensitive and selective technique widely applied for the quantification of closantel residues in various biological matrices, including milk and animal tissues . This method offers significant advantages for the analysis of polar and thermally labile compounds .

A specific LC-MS/MS method for closantel quantification in bovine and ovine milk involved extraction with an acetonitrile-acetone mixture (80:20, v/v) and subsequent clean-up using Oasis MAX solid-phase extraction cartridges . The elution was performed with a mixture of formic acid and acetonitrile (5:95, v/v) . Chromatographic separation was achieved on a Zorbax® Eclipse Plus C18 column using a gradient elution program with 1mM ammonium acetate in water and acetonitrile . Closantel-(13)C(6) and rafoxanide-(13)C(6) were utilized as internal standards to enhance method precision . The method demonstrated a linear range of 10 to 2000 µg/kg, with a limit of quantification (LOQ) of 10 µg/kg . Limits of detection (LOD) varied depending on the matrix, ranging from 0.63 to 1.27 µg/kg . Recoveries for bovine muscle, liver, kidney, and milk samples spiked at various levels ranged from 76.0-94.3% .

Table 2: Key Performance Characteristics of LC-MS/MS Methods for Closantel Sodium

CharacteristicValue / RangeMatrixSource
Linear Range10-2000 µg/kgBovine and Ovine Milk
Limit of Quantification (LOQ)10 µg/kgBovine and Ovine Milk
Limit of Detection (LOD)0.63-1.27 µg/kg (depending on matrix)Bovine and Ovine Milk
Overall Recoveries76.0-94.3%Bovine muscle, liver, kidney, milk
Relative Standard Deviation (RSD)3.57-8.61%Bovine muscle, liver, kidney, milk
Accuracy86-106%Ovine and Bovine Tissues
RSD≤14%Ovine and Bovine Tissues

Advanced LC-MS/MS systems, such as those employing triple quadrupole mass spectrometers, offer features like fast polarity switching and advanced ion optics, which are crucial for accurate quantification in complex samples with high density of analytes .

Spectroscopic Methods for Structural Elucidation of Metabolites and Impurities

Spectroscopic methods are crucial for the structural elucidation of closantel metabolites and impurities, providing detailed information about their molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy are commonly employed in pharmaceutical analysis .

NMR spectroscopy is highly valued for its specificity and ability to provide detailed structural information, making it indispensable for confirming molecular identity and profiling impurities . It can provide qualitative information without the need for standards of unknown compounds and quantify multiple components in complex samples without prior separation . Both 1D and 2D NMR experiments are utilized for comprehensive structural characterization . For instance, in the structural elucidation of degradation products of other veterinary drugs, a combination of LC-MS/MS and NMR spectroscopy has been used to confirm chemical structures .

UV-Vis spectroscopy is often used for quantifying active pharmaceutical ingredients and can detect unwanted absorption peaks from impurities . Closantel sodium can be determined using zero-order UV-Vis spectra, showing linearity over a concentration range of 16.0-80.0 µg/mL with high precision (RSD <1.5%) . Spectrofluorimetry has also been developed for closantel-Na, measuring native fluorescence intensity at 477 nm (λex 337 nm), with linearity in the range of 0.5-5.0 µg/mL . IR spectroscopy provides information on functional groups within a molecule and has been historically used in conjunction with other spectroscopic methods for structural identification .

Immunological Assays for Detection and Monitoring in Research Samples

Immunological assays, such as enzyme-linked immunosorbent assays (ELISA) and immunofluorescence assays (IFA), offer sensitive and specific detection capabilities for various analytes in research samples . While specific detailed applications for quantifying closantel sodium directly via immunoassay in biological matrices were not extensively found, related research highlights the utility of such assays in studies involving closantel sodium. For instance, in evaluating the antiviral effects of closantel sodium against canine parvovirus in cell cultures, indirect immunofluorescence assay (IFA) and absolute PCR quantification were used to assess inhibitory effects . These methods can be adapted or developed to monitor specific biomarkers or targets affected by closantel sodium in research, or for detection in certain research contexts where antibody-antigen interactions are relevant. The development of such assays requires careful consideration of sample handling and analyte stability due to the peculiar characteristics of immunological analytes .

Validation of Bioanalytical Methods for Research Purposes

Validation of bioanalytical methods is a critical step to ensure that the method is suitable for its intended purpose and that the generated data are reliable, accurate, and consistent . Guidelines from organizations like the International Conference on Harmonization (ICH) and regulatory bodies such as the US FDA and the European Union provide comprehensive recommendations for bioanalytical method validation .

Key validation parameters for bioanalytical methods include:

Linearity and Range : Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range . For closantel, linearity has been observed with high correlation coefficients (r² ≥ 0.999) across various concentration ranges, depending on the method and matrix .

Accuracy : The closeness of measured values to the true concentration . Recoveries for closantel in spiked samples have been reported within acceptable ranges, such as 76.0-94.3% in bovine tissues and milk , and 86-106% in ovine and bovine tissues .

Precision : The reproducibility of the results under the same (repeatability) or different (intermediate precision) operating conditions . Relative standard deviations (RSD) are often used to express precision, with reported values for closantel being ≤ 2% , ≤14% in tissues , and <1.3% for spectrophotometric methods .

Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD) : The lowest concentration that can be reliably quantified and detected, respectively . For LC-MS/MS methods, LOQs for closantel in milk matrices are typically 10 µg/kg, with LODs ranging from 0.63 to 1.27 µg/kg .

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as metabolites, impurities, or excipients . HPLC methods for closantel have demonstrated good resolution from co-formulated drugs and degradation products .

Recovery : The efficiency of the extraction process of the analyte from the biological matrix .

Stability : Assessing the stability of the analyte in the matrix under various storage and handling conditions .

Validation ensures that the method performs consistently and reliably over time and across different analytical runs, which is fundamental for generating high-quality bioanalytical data in research studies .

Table 3: Bioanalytical Validation Parameters and Representative Findings for Closantel Sodium Methods

Validation ParameterAcceptance Criteria (General)Representative Findings for Closantel SodiumSource
Linearity (r²)≥ 0.99 (typically)≥ 0.999 to 0.99929 or 0.997
AccuracyTypically ±15% (for LLOQ ±20%)76.0-94.3% (recoveries) , 86-106%
Precision (RSD)≤ 15%≤ 2% , ≤14% , <1.3%
LLOQDefined by method sensitivity10 µg/kg (LC-MS/MS in milk)
LODDefined by method sensitivity0.63-1.27 µg/kg (LC-MS/MS in milk)

Interaction Studies of Closantel Sodium with Biological Systems and Other Compounds

In Vitro Drug-Drug Interaction Profiling with Related Compounds

In vitro studies have elucidated several interactions of closantel (B1026) sodium with other pharmacological agents and biological targets. Closantel has been shown to be combinable with anthelmintics such as benzimidazole (B57391) or levamisole (B84282) . Research indicates that closantel acts as an inhibitor of P-glycoprotein and Breast Cancer Resistance Protein (BCRP) in both in vitro and ex vivo methodologies . This suggests a potential to modulate the transport of other compounds that are substrates for these efflux transporters.

Furthermore, in studies involving human Taspase1, closantel sodium was identified as a noncovalent inhibitor. It did not form covalent bonds with Taspase1 or its CS2-substrate protein, instead interfering with the enzyme's dimerization and/or its intrinsic serine protease function. This inhibition also extended to preventing the binding of the substrate protein to Taspase1 .

Recent investigations have revealed that closantel, including its R and S enantiomers, can enhance the activity of colistin (B93849) against multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli . This suggests a beneficial drug-drug interaction, potentially reversing antibiotic resistance. In the context of antiparasitic combinations, studies involving a fixed combination product of ivermectin and closantel demonstrated no significant interaction between the two compounds, indicating distinct modes and sites of action .

Beyond parasitic and bacterial interactions, closantel sodium, alongside closantel and nitazoxanide, has exhibited dose-dependent inhibitory effects against Canine Parvovirus (CPV) in F81 cells, highlighting a potential antiviral activity .

Table 1: Summary of In Vitro Drug-Drug Interactions of Closantel Sodium

Interacting Compound/SystemType of InteractionObserved EffectReferences
Benzimidazole, LevamisoleCombinationCompatible for co-administration
P-glycoprotein, BCRPInhibitionModulates transport protein activity
Human Taspase1Noncovalent InhibitionInhibits dimerization/serine protease function; prevents substrate binding
Colistin (against Gram-negative bacteria)Synergistic enhancementIncreased antimicrobial activity, higher intracellular concentration of R-closantel effective
IvermectinNo significant interactionDistinct modes of action, no deleterious effects observed in combination
Canine Parvovirus (CPV)Dose-dependent inhibitory effectAntiviral activity in F81 cells

Modulation of Host Biochemical Pathways and Transport Proteins (Non-Clinical)

Closantel's primary mechanism of action as an anthelmintic involves the uncoupling of oxidative phosphorylation by increasing the mitochondrial permeability of parasites, thereby disrupting their energy metabolism . Beyond its antiparasitic effects, closantel sodium also interferes with ion and liquid transport across membranes .

In non-clinical settings, it has been observed that closantel is extensively bound to plasma proteins, predominantly albumin, in species such as sheep. This high plasma protein binding contributes to prolonged drug levels in the bloodstream and limits its distribution into various tissues . This pharmacokinetic characteristic is crucial for its sustained efficacy against blood-feeding parasites.

Metabolic studies in the model nematode Caenorhabditis elegans indicate that the main, albeit minor, metabolic pathway for closantel is reductive deiodination, resulting in the formation of monoiodoclosantel isomers. Sulfation, glycosylation, and glucuronidation of the salicylate (B1505791) moiety of closantel were not detected in C. elegans homogenates . This suggests a relatively limited metabolism of the parent compound in some biological systems.

Effects on Host Microbiota in Controlled Experimental Systems

Synergistic and Antagonistic Interactions in Research Models

Closantel sodium has demonstrated significant synergistic interactions in various research models, particularly in enhancing the efficacy of other antimicrobial agents. A notable example is its synergistic antibacterial effect with colistin against multidrug-resistant Gram-negative bacteria. Studies, including a mouse cutaneous infection model, confirmed that both R- and S-enantiomers of closantel increased colistin's activity, with R-closantel showing a higher capacity for enhancing the antimicrobial effect . The fractional inhibitory concentration indices for combinations of R-closantel or S-closantel with colistin against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli ranged from 0.0087 to 0.5004 and 0.0117 to 0.5312, respectively .

Beyond antibacterial synergy, closantel, acting as a dual protonophore-chitinase inhibitor, exhibited a more potent inhibitory effect on the molting of Onchocerca volvulus L3 larvae when both protonophoric and chitinase (B1577495) inhibitory activities were present in a single molecule . This highlights the potential for multi-target drug design based on closantel's properties.

As mentioned in section 8.1, the combination of closantel with other anthelmintics like benzimidazole or levamisole is known . In contrast, studies on a fixed combination product of ivermectin and closantel indicated no significant interaction, suggesting an additive rather than synergistic or antagonistic effect between these two specific antiparasitic compounds .

Table 2: Synergistic and Antagonistic Interactions of Closantel Sodium in Research Models

Interacting Compound/SystemType of InteractionResearch Model(s)Key FindingsReferences
Colistin (against Gram-negative bacteria)SynergisticIn vitro, Mouse cutaneous infection modelIncreased antibacterial activity against P. aeruginosa, K. pneumoniae, E. coli. R-closantel showed higher enhancement. Fractional inhibitory concentration indices (R-closantel + colistin: 0.0087-0.5004; S-closantel + colistin: 0.0117-0.5312)
O. volvulus L3 (molting)SynergisticResearch modelsDual protonophore-chitinase inhibition by closantel showed more potent inhibition of L3 molting when both activities were present.
IvermectinNo significant interactionCombination product studiesNo deleterious effects observed; distinct modes and sites of action.

Environmental Fate and Ecotoxicological Studies of Closantel Sodium in Controlled Settings

Persistence and Degradation Kinetics in Model Environmental Compartments

Closantel (B1026), including its sodium salt form, is poorly metabolized, demonstrating a notable persistence. In studies involving sheep and cattle, the compound is primarily excreted unchanged . Over 80% of an administered dose was excreted via feces within an eight-week investigational period, with the parent compound accounting for more than 90% of the fecal radioactivity . Urinary excretion of closantel is negligible, less than 0.5% of the dose .

The elimination half-life of closantel from plasma and tissues in sheep and cattle has been consistently reported as several weeks, indicating its stability within biological systems before environmental release. Reported half-lives include 2 to 3 weeks , 2 to 4 weeks in sheep, and 9 to 21 days in cattle . Other studies indicate an elimination half-life of approximately 15 days , or specifically ~27 days following oral administration and ~23 days after intramuscular administration .

While general statements regarding environmental precautions advise avoiding release to the environment due to its aquatic toxicity , detailed specific degradation kinetics data, such as DT50 (time for 50% degradation) or DT90 (time for 90% degradation) values in abiotic or biotic model environmental compartments like soil or water under laboratory conditions, are not consistently available in the reviewed literature . Some safety data sheets indicate "No data available" for persistence and degradability directly in environmental media . However, closely related information indicates that closantel is classified as slightly hazardous for water (Water hazard class 1 according to German Regulation self-assessment) . It is recommended not to allow the undiluted product to reach groundwater, watercourses, or sewage systems .

A summary of persistence-related data in controlled biological settings is presented below:

ParameterValue (Sheep/Cattle)Source Index
Fecal Excretion>80% of dose (within 8 weeks)
Urinary Excretion<0.5% of dose
MetabolismPoorly metabolized; >90% in feces is parent compound
Elimination Half-life (Plasma/Tissues)2-3 weeks, 2-4 weeks, 9-21 days, ~15 days, ~23-27 days

Bioaccumulation Potential in Non-Target Organisms (Laboratory Based)

Closantel sodium has been evaluated for its potential to bioaccumulate in non-target organisms under laboratory conditions. Despite its Log Kow value being reported at >4 or 4.96 , which might generally suggest a potential for lipophilic accumulation , specific bioaccumulation studies have concluded that closantel does not exhibit significant bioaccumulation.

An appropriate bioaccumulation study, conducted according to OECD Test Guideline 305, determined a Bioconcentration Factor (BCF) of 670.6 (kinetic, growth-corrected, lipid-normalised) for closantel in fish, specifically Danio rerio . Based on this finding, closantel does not fulfill the criteria for bioaccumulation (criteria typically set at a BCF of 2000 or higher) and is not considered to be a Persistent, Bioaccumulative, and Toxic (PBT) substance, nor a very Persistent and very Bioaccumulative (vPvB) substance .

Summary of Bioaccumulation Data:

ParameterValueSource Index
Log Kow>4, 4.96
Bioconcentration Factor (BCF) (OECD 305, Danio rerio)670.6 (kinetic, growth-corrected, lipid-normalised)
PBT/vPvB ClassificationNot considered PBT or vPvB

Impact on Non-Target Microbial Communities in Controlled Ecosystems

Studies on the impact of closantel sodium on non-target microbial communities in controlled settings are limited but provide some initial indications. In a toxicity assessment using the microorganism Pseudomonas putida, a No Observed Effect Concentration (NOEC) greater than 20,000 mg/L was determined . This suggests a low direct acute toxicity to this specific bacterial species in an aquatic laboratory environment.

However, broader environmental assessments indicate potential indirect effects. For example, it is noted that feces containing closantel, excreted onto pasture by treated animals, may reduce the abundance of dung-feeding organisms . This reduction in dung fauna could subsequently impact dung degradation processes, which are largely mediated by microbial communities . While this points to a potential ecological impact related to microbial activity, direct studies on changes in the structure, diversity, or function of non-target microbial communities (e.g., soil bacteria, fungi) exposed directly to closantel sodium in controlled microcosm or laboratory soil systems are not extensively detailed in the current search results.

Future Research Directions and Gaps in Closantel Sodium Studies

Elucidation of Unresolved Mechanistic Pathways

The molecular mode of action of salicylanilides, including closantel (B1026) sodium, is not yet completely elucidated . It is known to uncouple oxidative phosphorylation in cell mitochondria, disrupting ATP synthesis, likely through the suppression of succinate (B1194679) dehydrogenase and fumarate (B1241708) reductase activities . This impairs parasite motility and other vital processes . Additionally, closantel has been found to disturb liquid and ion transport mechanisms in parasite membranes and inhibit chitinase (B1577495) in Onchocerca volvulus, an enzyme crucial for larval molting, thereby interrupting their development .

However, the precise and complete mechanisms underlying all its observed effects, particularly its pleiotropic actions, require further investigation . Future research should aim to:

Identify all primary and secondary molecular targets: While mitochondrial uncoupling is a primary mechanism, the possibility of other significant targets or off-target effects contributing to its efficacy or newly discovered activities (e.g., against human Taspase1) warrants deeper exploration .

Understand the allosteric mechanisms: Closantel has been identified as an allosteric inhibitor of human Taspase1, interfering with its dimerization and/or intrinsic serine protease function and preventing substrate binding . Solving high-resolution structures of closantel sodium in complex with its targets, such as Taspase1, could unravel detailed mechanisms of action and provide insights for rational drug design .

Decipher stereoselectivity: Closantel is a chiral molecule, and its enantiomers may exhibit different pharmacological profiles, efficacy, and toxicity . Future studies should investigate the stereoselectivity of its actions, which could lead to the development of new drugs with enhanced efficacy and reduced adverse effects .

Development of Advanced Research Probes and Tools

The advancement of closantel sodium research hinges on the development of sophisticated probes and tools that can offer deeper insights into its cellular interactions and pharmacodynamics.

Chemical probes: Designing and synthesizing chemical probes, such as fluorescently tagged or affinity-based analogs of closantel sodium, could enable visualization of its distribution within cells and organisms and facilitate the pull-down and identification of its binding partners . Such probes are crucial for target identification and validation, especially for compounds where the precise mechanism is not fully understood .

High-throughput screening platforms: Developing more efficient and high-throughput screening platforms, potentially leveraging advanced imaging and automation, would allow for rapid assessment of closantel sodium's activity against a wider range of targets or in diverse biological systems .

Leveraging structural biology: Utilizing techniques like X-ray crystallography and cryo-electron microscopy to determine high-resolution structures of closantel sodium bound to its targets would provide invaluable information for understanding binding sites, conformational changes, and informing structure-based drug design . Nuclear Magnetic Resonance (NMR) spectroscopy could also offer insights into its interactions and conformational dynamics .

Strategies for Mitigating Resistance in Research and Development

Resistance to anthelmintics, including salicylanilides, is a significant concern in agricultural settings and can emerge in research models . Addressing and mitigating resistance is critical for the long-term utility of closantel sodium and the development of new compounds.

Understanding resistance mechanisms: Comprehensive studies are needed to fully characterize the mechanisms by which parasites or other target organisms develop resistance to closantel sodium. This could involve investigating genetic mutations (e.g., in target enzymes or transporters), altered metabolic pathways (e.g., increased drug metabolism by P450 enzymes), or changes in drug efflux mechanisms .

Combination therapies: Exploring combination therapies with other compounds that act through different mechanisms or that can overcome resistance pathways is a promising strategy . For instance, closantel has shown synergistic antibacterial effects with colistin (B93849) against multidrug-resistant Gram-negative bacteria, potentially by inhibiting efflux or affecting membrane integrity .

Novel derivatives and analogues: Chemical modification of the closantel sodium scaffold to create novel derivatives with altered binding affinities or improved resistance profiles is a continuous area of research . This could involve targeting previously unexplored allosteric sites or designing compounds less susceptible to efflux pumps or metabolic inactivation.

Exploration of Novel Applications in Chemical Biology Research

Beyond its established anthelmintic and recently recognized antibacterial activity against Staphylococcus aureus, closantel sodium shows promise for novel applications in chemical biology research .

Cancer research: Closantel and other salicylanilides have gained attention for their potential anticancer properties . Closantel has been shown to inhibit B-Raf V600E, a common mutation in many tumor types, and to target SPAK and OSR1 kinases, which are involved in cancer growth and angiogenesis . Further research is needed to explore its therapeutic potential, including toxicity studies and clinical trials, as well as its specific targets and mechanisms in various cancer cell lines and in vivo models .

Repurposing as chemical probes: Its ability to uncouple oxidative phosphorylation and modulate signaling pathways suggests its potential as a chemical probe to study mitochondrial function, cellular metabolism, and specific kinase pathways in various biological contexts .

Antiviral and antifungal potential: While predominantly known for its antiparasitic effects, the broad biological activities of salicylanilides suggest potential in antiviral and antifungal research . Further investigation into these areas could uncover new therapeutic avenues.

Integration of Omics Technologies in Closantel Sodium Research

The integration of omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to comprehensively understand the effects of closantel sodium at a systems level.

Target deconvolution: Omics approaches can assist in identifying novel drug targets or off-target effects of closantel sodium by analyzing global changes in gene expression, protein profiles, or metabolic pathways in response to exposure . This is particularly valuable when its mechanism of action is not fully understood.

Resistance mechanism elucidation: Multi-omics studies can provide detailed insights into how organisms develop resistance by revealing genetic adaptations, altered protein expression (e.g., efflux pumps or detoxifying enzymes), or metabolic shifts that contribute to drug tolerance .

Biomarker identification: Omics data can help identify biomarkers for drug efficacy, resistance, or even potential toxicity, facilitating the development of more precise and effective research strategies .

Understanding cellular responses: By profiling cellular responses to closantel sodium across different concentrations and time points, researchers can gain a holistic understanding of the biological pathways affected, leading to a more complete picture of its pharmacological and toxicological profiles . Challenges remain in extrapolating findings from model organisms to parasitic nematodes, emphasizing the need for validation studies .

Table 1: Key Future Research Directions and Associated Methodologies for Closantel Sodium

SectionFuture Research DirectionAssociated Methodologies
10.1. Elucidation of Unresolved Mechanistic PathwaysIdentify all primary and secondary molecular targets and understand allosteric mechanisms. Decipher stereoselectivity of action.Structural biology (X-ray crystallography, cryo-EM), Isothermal Titration Calorimetry (ITC), biochemical assays, in vitro and in vivo studies with enantiomers, computational modeling.
10.2. Development of Advanced Research Probes and ToolsDesign and synthesize chemical probes for target identification and cellular localization. Develop high-throughput screening platforms. Leverage structural biology.Affinity chromatography, fluorescent imaging, activity-based protein profiling (ABPP), automated phenotypic screening, medicinal chemistry, NMR, X-ray crystallography, cryo-EM.
10.3. Strategies for Mitigating Resistance in Research and DevelopmentCharacterize resistance mechanisms (genetic, metabolic, efflux). Develop and test combination therapies. Design novel derivatives.Genetic sequencing, proteomics, metabolomics, checkerboard assays, in vitro and in vivo drug combination studies, structure-activity relationship (SAR) studies, computational drug design.
10.4. Exploration of Novel Applications in Chemical Biology ResearchInvestigate anticancer potential. Repurpose as chemical probes for cellular processes. Explore antiviral and antifungal activities.Cancer cell line screening, in vivo tumor models, enzymatic assays (e.g., kinase inhibition assays), phenotypic screens for new biological activities, drug repurposing screens.
10.5. Integration of Omics Technologies in Closantel Sodium ResearchComprehensive target deconvolution. Detailed resistance mechanism elucidation. Biomarker identification. Understanding global cellular responses.Genomics, transcriptomics (RNA-Seq), proteomics (Mass Spectrometry-based), metabolomics (LC-MS, GC-MS), bioinformatics and systems biology analysis.

Q & A

Q. What standardized protocols exist for assessing Closantel Sodium’s antibacterial or antiparasitic activity in cell-based models?

  • Methodological Answer : Researchers can employ cell viability assays (e.g., MTT or resazurin-based assays) in bacterial or parasite cultures treated with Closantel Sodium. For antiviral activity, viral replication markers (e.g., VP2 protein expression in canine parvovirus) can be quantified using Western blot or qPCR. Cell lines like F81 (canine kidney cells) are commonly used, with drug concentrations optimized based on prior IC50 data (e.g., 1–20 μM) .

Advanced Research Questions

Q. How can experimental design be optimized to address variability in Closantel Sodium’s IC50 values across different studies (e.g., 1.6 μM for OvCHT1 vs. 3.8 μM for KinA/Spo0F)?

  • Methodological Answer : Variability may arise from differences in assay conditions (e.g., pH, temperature), enzyme purity, or cell models. Researchers should:
  • Replicate experiments under standardized conditions (e.g., buffer composition, incubation time).
  • Use internal controls (e.g., known inhibitors) to validate assay consistency.
  • Perform statistical analyses (e.g., ANOVA) to identify outliers and assess inter-study reproducibility.
    Cross-referencing with structural studies (e.g., molecular docking) can clarify binding affinity differences .

Q. What strategies are effective for resolving contradictions in Closantel Sodium’s efficacy across cell lines (e.g., SD6 vs. BJ-1 cells in VP2 suppression)?

  • Methodological Answer : Contradictions may stem from cell-specific permeability, metabolism, or off-target effects. Researchers can:
  • Compare drug uptake using LC-MS to measure intracellular Closantel Sodium concentrations.
  • Perform transcriptomic or proteomic profiling to identify cell-specific resistance pathways.
  • Use isogenic cell lines (e.g., CRISPR-edited variants) to isolate variables like receptor expression .

Q. How can interdisciplinary approaches (e.g., pharmacokinetics and molecular modeling) enhance understanding of Closantel Sodium’s selectivity for parasitic vs. mammalian targets?

  • Methodological Answer :
  • Pharmacokinetics : Measure plasma protein binding and metabolic stability using liver microsomes to predict bioavailability.
  • Molecular Dynamics (MD) : Simulate Closantel Sodium’s interaction with OvCHT1 vs. human chitinases to identify selectivity determinants.
  • Toxicity Screening : Use primary mammalian cell lines (e.g., hepatocytes) to assess off-target cytotoxicity at therapeutic concentrations .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of Closantel Sodium in time-course experiments?

  • Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) can quantify EC50/IC50. For time-dependent effects, mixed-effects models or repeated-measures ANOVA are suitable. Software like GraphPad Prism or R packages (e.g., drc for dose-response curves) can automate analysis. Ensure replicates (n ≥ 3) and report confidence intervals .

Q. How should researchers handle non-linear or biphasic responses in Closantel Sodium activity assays (e.g., hormesis at low concentrations)?

  • Methodological Answer :
  • Verify results with orthogonal assays (e.g., ATP quantification for viability, flow cytometry for apoptosis).
  • Explore mechanistic hypotheses (e.g., receptor saturation, feedback loops) using gene knockdown (siRNA) or pharmacological inhibitors.
  • Report biphasic trends transparently, avoiding overinterpretation without mechanistic validation .

Future Directions and Gaps

Q. What unresolved questions exist regarding Closantel Sodium’s potential as a broad-spectrum antiviral agent, and how can researchers address them?

  • Methodological Answer : Current studies focus on veterinary viruses (e.g., canine parvovirus). To expand applicability:
  • Screen Closantel Sodium against human viruses (e.g., influenza, coronaviruses) in in vitro models.
  • Investigate synergies with existing antivirals using combination index (CI) calculations.
  • Assess resistance risk via serial passage experiments with escalating drug doses .

Q. How can computational tools (e.g., QSAR, AI-driven docking) improve the design of Closantel Sodium derivatives with enhanced potency?

  • Methodological Answer :
  • Build quantitative structure-activity relationship (QSAR) models using existing IC50 data and molecular descriptors (e.g., logP, polar surface area).
  • Use AlphaFold-predicted enzyme structures for virtual screening of derivative libraries.
  • Validate top candidates via in vitro assays and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Closantel Sodium Salt
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Closantel Sodium Salt

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。